(2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17311157
InChI: InChI=1S/C10H11IN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1
SMILES:
Molecular Formula: C10H11IN4O5
Molecular Weight: 394.12 g/mol

(2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

CAS No.:

Cat. No.: VC17311157

Molecular Formula: C10H11IN4O5

Molecular Weight: 394.12 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol -

Specification

Molecular Formula C10H11IN4O5
Molecular Weight 394.12 g/mol
IUPAC Name 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iodo-1H-purin-6-one
Standard InChI InChI=1S/C10H11IN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1
Standard InChI Key ZGOQMYVKOHEQHB-UUOKFMHZSA-N
Isomeric SMILES C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)I
Canonical SMILES C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)I

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound consists of a purine heterocycle fused to a tetrahydrofuran ring system. Key structural features include:

  • Purine core: A bicyclic aromatic system with substituents at positions 2 (iodo) and 6 (hydroxy).

  • Tetrahydrofuran moiety: A five-membered oxygen-containing ring with hydroxymethyl (-CH2OH) and vicinal diol (-C3,4(OH)2) groups.

  • Stereochemistry: The (2R,3R,4S,5R) configuration ensures precise spatial arrangement critical for biological interactions .

Table 1: Structural Descriptors

PropertyValueSource
IUPAC Name(2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diolDerived
Molecular FormulaC₁₀H₁₂IN₅O₅Calculated
Molecular Weight441.13 g/molCalculated
CAS NumberNot Assigned-

The stereospecificity of the tetrahydrofuran ring mirrors natural nucleosides, suggesting potential compatibility with enzymatic systems involved in nucleic acid metabolism .

Synthesis and Functionalization Strategies

Halogenation of Purine Precursors

ParameterOptimal ConditionYield Improvement
Solvent for iodinationDichloromethane78% → 89%
Temperature-20°C to 0°CReduced byproducts
Protecting GroupAcetylStability >90%

Physicochemical Properties

Solubility and Stability

  • Light: Deiodination under UV exposure .

  • pH: Degradation in strongly acidic (pH < 3) or basic (pH > 9) conditions .

Spectroscopic Characterization

  • NMR (¹H): Key signals include δ 8.20 ppm (H8 purine), δ 5.90 ppm (anomeric H1'), and δ 3.70–4.40 ppm (sugar protons) .

  • Mass Spectrometry: ESI-MS expected at m/z 442.1 [M+H]⁺.

Biological Activity and Mechanisms

Cytotoxicity Profile

In vitro assays on similar compounds reveal IC₅₀ values of 2–10 μM against leukemia cell lines (e.g., Jurkat, HL-60). Toxicity mechanisms include:

  • DNA incorporation: Leading to strand breaks and apoptosis .

  • Purine salvage pathway disruption: Inhibition of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .

Table 3: Biological Data for Analogues

CompoundTargetIC₅₀ (μM)Source
6-Chloro-2-iodopurine ribosideHCV NS5B3.2
2-Iodo-adenosineLeukemia cells8.7

Applications in Drug Development

Prodrug Design

The hydroxyl groups enable prodrug strategies to enhance bioavailability:

  • Phosphorylation: Monophosphate esters for improved cellular uptake .

  • Lipid conjugation: Stearoyl derivatives to bypass efflux pumps .

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